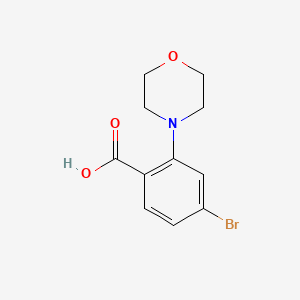4-Bromo-2-morpholinobenzoic acid
CAS No.: 1099687-03-2
Cat. No.: VC3347600
Molecular Formula: C11H12BrNO3
Molecular Weight: 286.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1099687-03-2 |
|---|---|
| Molecular Formula | C11H12BrNO3 |
| Molecular Weight | 286.12 g/mol |
| IUPAC Name | 4-bromo-2-morpholin-4-ylbenzoic acid |
| Standard InChI | InChI=1S/C11H12BrNO3/c12-8-1-2-9(11(14)15)10(7-8)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) |
| Standard InChI Key | FYELNCRQYNFNFO-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=C(C=CC(=C2)Br)C(=O)O |
| Canonical SMILES | C1COCCN1C2=C(C=CC(=C2)Br)C(=O)O |
Introduction
Chemical Identity and Properties
4-Bromo-2-morpholinobenzoic acid belongs to the class of substituted benzoic acids featuring both a halogen (bromine) and a nitrogen-containing heterocyclic substituent (morpholine). The chemical identity of this compound is well-established through various identification parameters and physical properties.
Basic Identification Parameters
The compound is uniquely identified through several standard chemical identifiers as detailed in the following table:
| Parameter | Value |
|---|---|
| Chemical Name | 4-Bromo-2-morpholinobenzoic Acid |
| CAS Registry Number | 1099687-03-2 |
| Molecular Formula | C11H12BrNO3 |
| Molecular Weight | 286.12 g/mol |
| Synonyms | 4-Bromo-2-morpholin-4-yl-benzoicacid; Benzoic acid, 4-bromo-2-(4-morpholinyl)- |
| MDL Number | MFCD11651818 |
These identification parameters provide a standardized framework for recognizing and cataloging the compound in chemical databases and research literature . The Chemical Abstracts Service (CAS) registry number serves as a unique identifier for this compound in chemical literature and databases, ensuring accurate identification across different nomenclature systems.
Structural Characteristics
The molecular structure of 4-Bromo-2-morpholinobenzoic acid consists of several key structural elements that define its chemical behavior:
-
A benzoic acid core structure with a carboxylic acid (-COOH) group
-
A bromine atom at the para (4) position of the benzene ring
-
A morpholino group (a six-membered heterocyclic ring containing an oxygen atom and a nitrogen atom) at the ortho (2) position
This particular arrangement of functional groups contributes to the compound's chemical reactivity, potential biological activity, and physicochemical properties. The presence of both the bromine atom and the morpholino group creates a unique electronic distribution within the molecule that influences its interactions with biological targets .
| Symbol (GHS) | GHS07 |
|---|---|
| Signal word | Warning |
| Hazard statements | H302-H315-H319-H335 |
| Precautionary statements | P261-P305+P351+P338 |
These hazard specifications indicate that the compound may pose certain health risks, specifically:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
The precautionary statements recommend:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Biological Significance and Research Applications
Recent research has illuminated the potential biological significance of 4-Bromo-2-morpholinobenzoic acid, particularly within the context of anticancer drug development. The compound belongs to a family of 2-morpholinobenzoic acid derivatives that have shown promising activity in cancer research.
Structure-Activity Relationship
Structure-activity relationship (SAR) studies involving the 2-morpholinobenzoic acid scaffold have revealed important insights about how structural modifications affect biological activity. While specific data on 4-Bromo-2-morpholinobenzoic acid itself is limited in the search results, research on related compounds provides valuable context.
Investigations have shown that:
-
The presence of a carboxylic acid group at position 1, a morpholino group at position 2, and halogen substituents on connected rings can create strong inhibitors of PC-PLC BC
-
Compounds bearing a hydroxamic acid moiety instead of a carboxylic acid have demonstrated potent anti-proliferative properties in cancer cell lines including MDA-MB-231 and HCT116
These findings suggest that the specific positioning of the bromine atom at the 4-position in 4-Bromo-2-morpholinobenzoic acid may contribute to its biological profile and potential therapeutic applications.
| Desired Concentration | Amount of Compound |
|---|---|
| 1 mg | |
| 1 mM | 3.495 mL |
| 5 mM | 0.699 mL |
| 10 mM | 0.3495 mL |
Current Research Trends and Future Directions
Research involving 4-Bromo-2-morpholinobenzoic acid and related compounds is an active field with ongoing developments. The most recent research highlights several important trends and potential future directions.
Microsomal Stability Challenges
Recent investigations published in 2025 have identified microsomal stability as a critical challenge for certain derivatives in the 2-morpholinobenzoic acid family. Specifically, compounds with N-methylated structures have demonstrated half-lives of less than 15 minutes, indicating rapid metabolism .
Interestingly, despite this stability limitation, these N-methylated compounds were found to be the most biologically active compounds in the research, suggesting a promising avenue for further investigation. The research emphasizes the need for improving the stability of these potent anti-cancer molecules while maintaining their biological activity .
Pharmacophore Development
The ongoing research into the 2-morpholinobenzoic acid scaffold has contributed to a more refined understanding of the essential pharmacophore for PC-PLC inhibition. The core structure has undergone various modifications to gain new SAR information, with researchers focusing on optimizing both activity and drug-like properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume